2-(Difluoromethyl)-4-methoxyaniline
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Overview
Description
2-(Difluoromethyl)-4-methoxyaniline is an organic compound characterized by the presence of a difluoromethyl group and a methoxy group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-methoxyaniline typically involves the introduction of the difluoromethyl group onto an aniline derivative. One common method is the reaction of 4-methoxyaniline with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methoxy and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-(Difluoromethyl)-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties, such as solubility and stability .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-4-methoxyphenol
- 2-(Difluoromethyl)-4-methoxybenzaldehyde
- 2-(Difluoromethyl)-4-methoxybenzoic acid
Comparison: Compared to these similar compounds, 2-(Difluoromethyl)-4-methoxyaniline is unique due to the presence of the aniline group, which imparts distinct chemical reactivity and biological activity. The difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various applications .
Properties
Molecular Formula |
C8H9F2NO |
---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-methoxyaniline |
InChI |
InChI=1S/C8H9F2NO/c1-12-5-2-3-7(11)6(4-5)8(9)10/h2-4,8H,11H2,1H3 |
InChI Key |
LOWSWBJBXLTLHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)C(F)F |
Origin of Product |
United States |
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